molecular formula C19H21F3N6 B612253 2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole CAS No. 1255517-76-0

2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole

Cat. No. B612253
CAS RN: 1255517-76-0
M. Wt: 390.40545
InChI Key: FBLPQCAQRNSVHB-UHFFFAOYSA-N
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Description

This compound, also known as PF-4708671, is a selective p70 ribosomal S6 kinase (S6K1) inhibitor . It inhibits S6K1 with a Ki of 20 nM and IC 50 of 160 nM, while having no effect on the closely related RSK and MSK kinases .


Molecular Structure Analysis

The empirical formula of this compound is C19H21F3N6 . Its molecular weight is 390.41 .


Chemical Reactions Analysis

The compound binds to the ATP binding site, lying along the P-loop, while the activation loop stays in the inactive form .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 390.41 .

Scientific Research Applications

  • Antibacterial and Antifungal Applications : Derivatives of benzimidazole, including those structurally related to "2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole", have been evaluated for their antibacterial and antifungal properties. Some compounds showed higher antifungal activity than commercial drugs (Vasić et al., 2014).

  • Antihelminthic Activity : Piperazine derivatives of benzimidazole, which include compounds structurally similar to the queried compound, have been studied for their antihelminthic activity. Certain derivatives demonstrated higher efficacy against Trichinella spiralis and Syphacia obvelata compared to standard treatments (Mavrova et al., 2006).

  • Potential as Anthelmintics : Another study synthesized and tested piperazine derivatives of benzimidazole for their anthelmintic activity. These derivatives showed significant activity against Trichinella spiralis (Sánchez-Alonso et al., 1989).

  • 5-HT7 Receptor Antagonists : A series of piperazin-1-yl substituted unfused heterobiaryls, closely related to the queried compound, were synthesized and identified as ligands for the 5-HT7 receptors. These compounds were studied to determine the structural features that affect their binding affinity (Strekowski et al., 2016).

  • ORL1-selective Antagonists : Research on 5-chloro-6-[piperazin-1-yl]-1H-benzimidazole, a structurally similar compound, led to the development of a potent, orally available, and brain penetrable ORL1 antagonist with a specific chemical modification on the piperazine ring (Okamoto et al., 2008).

  • Anticancer Agents : A novel series of 2-(benzimidazol-2-yl)quinoxalines, which include piperazine and other moieties, were designed and synthesized. Some of these compounds showed promising activity against a range of cancer lines (Mamedov et al., 2022).

properties

IUPAC Name

2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLPQCAQRNSVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680074
Record name 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255517-76-0
Record name 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1255517-76-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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